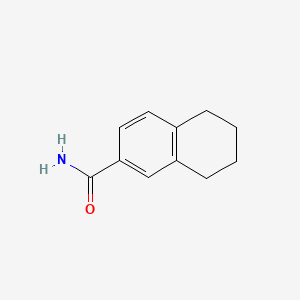

2-Naphthalenecarboxamide, 5,6,7,8-tetrahydro-

Overview

Description

2-Naphthalenecarboxamide, 5,6,7,8-tetrahydro-, also known as 5,6,7,8-tetrahydronaphthalene-2-carboxamide, is an organic compound . It is derived from naphthalene and carboxylic acids . The CAS number for this compound is 13407-63-1 .

Molecular Structure Analysis

The molecular formula of 2-Naphthalenecarboxamide, 5,6,7,8-tetrahydro- is C11H13NO . The molecular weight is 175.23 .Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, including derivatives of 2-Naphthalenecarboxamide, 5,6,7,8-tetrahydro-, are significant in medicinal chemistry due to their extensive potential in various therapeutic areas. The unique structure of naphthalimide derivatives, characterized by a π-deficient large conjugated planar structure, enables them to interact effectively with biological targets through noncovalent bonds. This interaction is crucial for their action as potential drugs in treating diseases such as cancer, bacterial, fungal, and viral infections, as well as for their use in anti-inflammatory and antidepressant applications. Notably, some naphthalimide-based compounds have progressed to clinical trials as anticancer agents, demonstrating their importance in medicinal research. Furthermore, these compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents, offering diverse applications in detecting ions, understanding biological processes, and examining pharmacological properties (Gong et al., 2016).

Biodegradation of Naphthalene Derivatives

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, is a crucial process for the ecological recovery of PAH-contaminated sites. Microorganisms, particularly bacteria and fungi, play a significant role in this process by breaking down PAHs into less harmful compounds, thereby mitigating their toxic effects on the environment. This microbial degradation is the primary mechanism for the removal of naphthalene derivatives from the environment, highlighting the importance of understanding microbial catabolism pathways and the genetic regulation involved in naphthalene degradation (Peng et al., 2008).

Naphthalene Mothballs and Environmental Health

Naphthalene, from which 2-Naphthalenecarboxamide, 5,6,7,8-tetrahydro- derivatives are derived, is commonly used in mothballs and can significantly contribute to indoor air pollution. The environmental health risks associated with naphthalene exposure, particularly from indoor sources like mothballs, have gained attention due to their potential toxic effects. Understanding the toxicology and health effects of naphthalene exposure is crucial for developing risk mitigation strategies and ensuring public health safety. This knowledge is particularly important for high-risk populations and underscores the need for environmental health professionals to be aware of the potential risks associated with naphthalene-containing products (Sudakin et al., 2011).

Safety and Hazards

properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYMOARPAJVXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158533 | |

| Record name | 2-Naphthamide, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalene-2-carboxamide | |

CAS RN |

13407-63-1 | |

| Record name | 2-Naphthamide, 5,6,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013407631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthamide, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

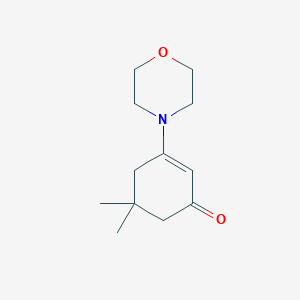

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)